molecular formula C14H13NO4 B6389060 2-Hydroxy-5-(4-methoxy-2-methylphenyl)isonicotinic acid CAS No. 1261921-77-0

2-Hydroxy-5-(4-methoxy-2-methylphenyl)isonicotinic acid

Cat. No.: B6389060
CAS No.: 1261921-77-0
M. Wt: 259.26 g/mol
InChI Key: KKRPMLVVFGDMHJ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4-methoxy-2-methylphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of a hydroxy group at the second position, a methoxy group at the fourth position, and a methyl group at the second position on the phenyl ring

Preparation Methods

The synthesis of 2-Hydroxy-5-(4-methoxy-2-methylphenyl)isonicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2-methylbenzaldehyde with isonicotinic acid hydrazide in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. After the reaction is complete, the product is purified through recrystallization or column chromatography.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-Hydroxy-5-(4-methoxy-2-methylphenyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may produce an alcohol.

Scientific Research Applications

2-Hydroxy-5-(4-methoxy-2-methylphenyl)isonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It may serve as a lead compound for the development of new therapeutic agents.

    Medicine: Research has explored its potential use in drug design and development, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(4-methoxy-2-methylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

2-Hydroxy-5-(4-methoxy-2-methylphenyl)isonicotinic acid can be compared with other similar compounds, such as:

    2-Hydroxy-5-methoxybenzoic acid: This compound shares the hydroxy and methoxy groups but lacks the isonicotinic acid moiety. It is known for its use in mass spectrometry and as a matrix additive.

    2-Hydroxy-5-methylbenzophenone: This compound has a similar phenyl structure but differs in the functional groups attached. It is used in the synthesis of various organic compounds and materials.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

5-(4-methoxy-2-methylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-8-5-9(19-2)3-4-10(8)12-7-15-13(16)6-11(12)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRPMLVVFGDMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687481
Record name 5-(4-Methoxy-2-methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-77-0
Record name 5-(4-Methoxy-2-methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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